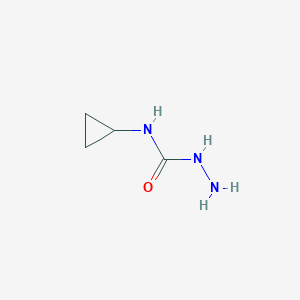

3-Amino-1-cyclopropylurea

Description

Properties

IUPAC Name |

1-amino-3-cyclopropylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c5-7-4(8)6-3-1-2-3/h3H,1-2,5H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMMKVNMNLSGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094561-77-9 | |

| Record name | 3-amino-1-cyclopropylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Amino 1 Cyclopropylurea and Analogues

Established Synthetic Pathways for Substituted Urea (B33335) Derivatives

The formation of substituted ureas is a cornerstone of organic synthesis, with numerous reliable methods developed over the years. These pathways are directly applicable to the synthesis of the core structure of 3-Amino-1-cyclopropylurea.

The central carbonyl group of urea and its derivatives can be installed through several key reactions. The most common and direct method involves the reaction of an isocyanate with an amine or amine derivative. finechem-mirea.ru In the context of this compound, this would typically involve the reaction of cyclopropyl (B3062369) isocyanate with hydrazine (B178648). finechem-mirea.rufinechem-mirea.ru

Alternative strategies avoid the direct use of potentially hazardous isocyanates by employing phosgene (B1210022) equivalents or by activating carboxylic acid derivatives. rsc.orgthieme-connect.com Reagents like N,N'-Carbonyldiimidazole (CDI) or triphosgene (B27547) can react sequentially with two different amines (or an amine and hydrazine) to form unsymmetrical ureas. rsc.orgrsc.org Furthermore, rearrangement reactions such as the Hofmann, Curtius, or Lossen rearrangements can generate an isocyanate intermediate in situ from an amide, carboxylic acid, or hydroxamic acid, respectively, which is then trapped by an amine or hydrazine to yield the desired urea derivative. rsc.orgresearchgate.net

| Method | Electrophile | Nucleophile | Key Features |

| Isocyanate Addition | R-N=C=O | R'-NH₂ | Highly efficient and direct; the most common method. thieme-connect.com |

| Phosgene Equivalents | COCl₂, (Cl₃CO)₂CO, CDI | R-NH₂, R'-NH₂ | Versatile for symmetrical and unsymmetrical ureas; avoids handling gaseous phosgene. rsc.orgrsc.org |

| Carbamate (B1207046) Aminolysis | R-NH-CO-OR' | R''-NH₂ | Uses stable carbamate precursors as "blocked isocyanates". thieme-connect.comnih.gov |

| Rearrangement Reactions | Amides, Acyl Azides | R'-NH₂ | Generates isocyanate in situ via Hofmann or Curtius rearrangement. researchgate.nettpu.ru |

A summary of common methods for forming the urea linkage.

The introduction of the cyclopropyl moiety is a critical step that defines the "1-cyclopropyl" aspect of the target molecule. This can be achieved through two primary strategies: utilizing a pre-formed cyclopropyl building block or constructing the ring on a more complex substrate.

The most straightforward approach involves using commercially available starting materials that already contain the cyclopropyl ring, such as cyclopropylamine (B47189) or cyclopropyl isocyanate. nih.gov Cyclopropylamine can serve as the nucleophile in reactions with phosgene equivalents or be converted into cyclopropyl isocyanate. This building-block approach is often the most efficient for drug discovery and development. acs.org

Alternatively, the cyclopropane (B1198618) ring can be constructed during the synthesis. nih.gov Classical methods like the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) or catalytic cyclopropanation of an alkene with a diazo compound can be employed on a substrate already containing the urea or pre-urea functionality. nih.govresearchgate.net More modern techniques, such as hydrogen-borrowing catalysis, can also be used to achieve α-cyclopropanation of ketones, which could then be elaborated into the target structure. researchgate.net

Approaches for Introducing the Amino Functionality

The "3-Amino" designation in this compound indicates a semicarbazide (B1199961) structure (an N-amino urea), where an -NH₂ group is attached to one of the urea nitrogens. The most direct and common method for introducing this N-N bond is to use hydrazine (H₂N-NH₂) or one of its derivatives as a key nucleophile in the synthesis. finechem-mirea.ru

The primary pathway for synthesizing this compound involves the nucleophilic addition of hydrazine to cyclopropyl isocyanate. finechem-mirea.rursc.org This reaction is typically high-yielding and proceeds under mild conditions.

An alternative one-pot, two-step procedure involves first reacting an amine (like cyclopropylamine) with a suitable carbonate, such as bis(2,2,2-trifluoroethyl) carbonate, to form an activated carbamate intermediate. nih.gov This intermediate is then reacted in the same pot with hydrazine hydrate (B1144303) to yield the final 4-substituted semicarbazide. nih.gov This method avoids the isolation of the potentially toxic isocyanate.

| Starting Materials | Key Reagents/Steps | Product | Reference |

| Cyclopropyl Isocyanate + Hydrazine | Direct addition | This compound | finechem-mirea.ru |

| Cyclopropylamine + Carbonate + Hydrazine | 1. Formation of activated carbamate2. Reaction with hydrazine | This compound | nih.gov |

| Cyclopropylamine + N-Substituted Carbamoyl Chloride | Reaction with a reagent like carbonyldiimidazole followed by hydrazine | This compound | rsc.orgnih.gov |

Key synthetic routes to this compound (a 4-substituted semicarbazide).

Stereoselective Synthesis of Chiral Analogues

While this compound itself is an achiral molecule, the synthesis of chiral analogues is of significant interest for exploring structure-activity relationships in medicinal chemistry. Chirality can be introduced either in the substituents attached to the core structure or within the cyclopropane ring itself.

Biocatalysis offers a powerful and environmentally benign approach to producing enantiomerically pure compounds, particularly chiral amines, which are valuable precursors for chiral urea analogues. Enzymes operate with high chemo-, regio-, and stereoselectivity under mild conditions.

Several classes of enzymes are particularly useful for synthesizing chiral amino compounds:

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate, producing a chiral amine with high enantiomeric excess. A prochiral cyclopropyl ketone, for instance, could be converted to a chiral cyclopropylamine.

Amine Dehydrogenases (AmDHs): AmDHs perform direct reductive amination of a ketone using ammonia (B1221849) and a cofactor (like NADH/NADPH), offering a highly atom-efficient route to chiral primary amines.

Ammonia Lyases: These enzymes can add ammonia across a carbon-carbon double bond, providing another route to chiral amines from unsaturated precursors.

These enzymatically produced chiral amines can then be converted into their corresponding isocyanates or used directly in subsequent steps to form chiral urea or semicarbazide analogues.

To create analogues where the cyclopropane ring itself is chiral, asymmetric cycloaddition and cyclopropanation reactions are the methods of choice. These reactions utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the ring formation.

A prominent method is the transition-metal-catalyzed cyclopropanation of an alkene with a diazoacetate or related diazo compound. Chiral rhodium(II) carboxylate complexes, for example, are highly effective catalysts for inducing high levels of enantioselectivity in the formation of cyclopropanes. By carefully selecting the chiral ligand on the metal catalyst, chemists can direct the approach of the reagents to favor the formation of one enantiomer of the cyclopropane product over the other.

More recent developments include asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones to construct densely substituted chiral ring systems. tpu.ru These methods provide access to complex chiral scaffolds that can be further elaborated into novel analogues of this compound.

Modern Synthetic Techniques Applicable to this compound

The synthesis of urea derivatives has evolved from classical methods, which often involved hazardous reagents like phosgene, to more advanced and safer techniques. nih.govnih.gov Modern strategies frequently utilize alternative reagents such as N,N'-Carbonyldiimidazole (CDI) or focus on catalytic processes to improve safety and efficiency. nih.gov The following sections explore two powerful techniques, microwave-assisted synthesis and photoredox catalysis, that are applicable to the formation of this compound.

Microwave-assisted organic synthesis (MAOS) has become a valuable technology in chemical synthesis, significantly accelerating reaction times and often increasing product yields. reachemchemicals.combyjus.com This technique utilizes the ability of polar molecules and ions within a reaction mixture to transform microwave energy into heat. byjus.comresearchgate.net Unlike conventional heating, which relies on thermal conduction, microwave irradiation provides rapid, uniform, and direct heating of the reaction medium. byjus.comnih.gov A key advantage is the ability to superheat solvents in sealed vessels to temperatures far above their atmospheric boiling points, which can dramatically shorten reaction times from hours or days to mere minutes. reachemchemicals.com

The application of MAOS is well-documented for the synthesis of nitrogen-containing compounds, including unnatural amino acids, various heterocycles, and urea derivatives. rsc.orgnih.govnih.gov For instance, a green chemistry approach has been developed for the organocatalyzed, solvent-free synthesis of cyclic and acyclic ureas from primary amines and propylene (B89431) carbonate under microwave irradiation. acs.org This method demonstrates high chemoselectivity for primary amines, making it a potentially suitable strategy for the reaction between a cyclopropylamine precursor and a urea-forming agent. acs.org Similarly, microwave-assisted one-pot syntheses have been successfully employed to create hydantoins, which contain a related cyclic urea core, directly from amino acids in an aqueous medium. rochester.edu Such protocols highlight the potential for MAOS to facilitate a rapid, efficient, and environmentally benign synthesis of this compound. nih.govrochester.edu

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. This methodology relies on a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. rsc.orgnih.gov In the context of cyclopropyl chemistry, this approach can be leveraged to construct the crucial cyclopropylamine scaffold, a key precursor for this compound.

One relevant strategy involves the photoredox-catalyzed bromonitroalkylation of alkenes. rsc.orgnih.gov In this process, an iridium (Ir) photocatalyst, when irradiated with visible light, reduces bromonitromethane (B42901) to generate a nitroalkyl radical. rsc.org This radical can then add to an alkene, such as styrene, to form an intermediate that subsequently cyclizes to a nitrocyclopropane (B1651597) derivative. rsc.org The nitro group on the cyclopropane ring can then be reduced to the corresponding primary amine, yielding a trans-cyclopropylamine, which serves as a direct precursor for further functionalization into a urea. rsc.org

Furthermore, photoredox catalysis can activate cyclopropylamine derivatives themselves for subsequent reactions. nih.govacs.org Studies have shown that visible-light-induced oxidation of N-sulfonyl cyclopropylamines can generate a nitrogen-centered radical, which can undergo ring-opening and participate in [3+2] cycloadditions with olefins. acs.org While this specific reaction leads to a different product class, it underscores the principle that the cyclopropylamine motif is reactive under photoredox conditions, opening avenues for various C-N bond-forming strategies applicable to the synthesis of complex analogues.

Table 1: Summary of Modern Synthetic Research Findings

| Technique | Key Principles | Applicability to this compound Synthesis | Representative Findings | Citations |

|---|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid, uniform heating via microwave energy absorption by polar molecules. researchgate.net Allows for superheating of solvents in sealed vessels. reachemchemicals.com | Accelerates the reaction between a cyclopropylamine precursor and a urea-forming reagent, potentially increasing yield and reducing side products. | Microwave-assisted, organocatalyzed synthesis of ureas from primary amines and propylene carbonate has been demonstrated. acs.org One-pot synthesis of related hydantoin (B18101) structures from amino acids is efficient under microwave conditions. rochester.edu | reachemchemicals.comresearchgate.netacs.orgrochester.edu |

| Photoredox Catalysis | Use of a photocatalyst and visible light to initiate single-electron transfer (SET), generating reactive radical intermediates under mild conditions. rsc.orgnih.gov | Synthesis of the key cyclopropylamine precursor. Can be used to form the cyclopropane ring with an amino or nitro (amino precursor) group attached. | A visible-light-photocatalyzed reaction can produce nitrocyclopropanes, which are readily reduced to trans-cyclopropylamines. rsc.orgnih.gov Cyclopropylamines themselves can be activated via photoredox catalysis to participate in further transformations. acs.orgrsc.org | acs.orgrsc.orgnih.govnih.govrsc.org |

Purification and Characterization Methodologies

Following synthesis, a robust process of purification and characterization is essential to ensure the identity and purity of the target compound.

Standard techniques for the purification of solid organic compounds are directly applicable to this compound. byjus.comCrystallization is a primary method, relying on the differential solubility of the compound and impurities in a given solvent at varying temperatures. byjus.com The impure solid is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out and can be isolated by filtration. For more challenging separations, column chromatography is employed. unacademy.com In this technique, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina, and a solvent (the mobile phase) is passed through, separating components based on their differing affinities for the two phases. unacademy.com The progress of the separation can be monitored by Thin-Layer Chromatography (TLC) .

Once purified, the structure of the compound is confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for structural elucidation. ¹³C NMR is used to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the urea group and the carbons of the cyclopropyl ring. researchgate.net ¹H NMR provides information on the number and connectivity of protons. researchgate.net For urea derivatives, conformational properties and the potential for different isomers can also be investigated using a combination of NMR techniques and computational studies. nih.gov

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-HR-MS) is used to determine the precise molecular weight of the compound, confirming its elemental formula. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for characterizing urea derivatives, as the fragmentation patterns can help differentiate between positional isomers by observing characteristic cleavages of the C-N bonds in the urea moiety. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretches of the amine and urea groups, the C=O stretch of the urea carbonyl, and C-H stretches associated with the cyclopropyl ring.

Molecular Structure and Conformational Analysis

Conformational Landscape of the Urea (B33335) Backbone

The urea backbone (-NH-CO-NH-) is not entirely flexible. The C-N bonds exhibit partial double bond character due to resonance between the nitrogen lone pairs and the carbonyl π-system. masterorganicchemistry.com This restricts rotation around these bonds, creating a significant energetic barrier to interconversion between different conformations. masterorganicchemistry.comnih.gov For N,N'-disubstituted ureas, several planar or near-planar conformations are possible, primarily defined by the orientation of the substituents relative to the carbonyl group.

Studies on analogous N-alkyl-N'-aryl ureas show that trans-trans and cis-trans conformations are the most common. nih.gov In the context of 3-Amino-1-cyclopropylurea, the key dihedral angles are ω₁ (C-C-N-C) and ω₂ (C-N-C-N).

Trans-Trans Conformation: In this arrangement, both the cyclopropyl (B3062369) group and the amino group are positioned trans to the carbonyl oxygen. This is often the most stable conformation for acyclic secondary ureas as it minimizes steric hindrance. acs.org

Cis-Trans Conformation: This conformation has one substituent cis and the other trans to the carbonyl oxygen. This arrangement can be stabilized by the formation of an intramolecular hydrogen bond, for instance, between the terminal amino group and the carbonyl oxygen. nih.gov

The interconversion between these states is a slow process and requires surmounting a high energy barrier, meaning the molecule may exist as a mixture of stable conformers at room temperature. nih.gov

Structural Dynamics and Flexibility of the Cyclopropyl Group

The cyclopropyl group imparts significant structural and electronic properties to the molecule. Its dynamics are characterized by the interplay between its inherent rigidity and its rotational freedom relative to the urea backbone.

The three-membered cyclopropane (B1198618) ring is defined by its substantial ring strain, which is a combination of angle strain and torsional strain.

Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. researchgate.netgoogle.com This deviation leads to poor overlap of the sp³ orbitals, resulting in weaker, "bent" or "banana" bonds. ed.ac.uk The C-C bond strength in cyclopropane is approximately 255 kJ/mol, considerably weaker than the 370 kJ/mol for a C-C bond in propane. nih.gov

Torsional Strain: The planar nature of the cyclopropane ring forces all neighboring C-H bonds into fully eclipsed conformations, maximizing torsional strain. nih.govresearchgate.net

This inherent strain makes the cyclopropyl ring conformationally locked; it is necessarily planar and lacks the puckered conformations available to larger cycloalkanes like cyclobutane (B1203170) or cyclohexane. nih.govresearchgate.net

Table 1: Estimated Strain Energy Components in Cyclopropane

| Strain Type | Estimated Energy (kcal/mol) | Reference |

|---|---|---|

| Angle Strain | ~19 | acs.org |

| Torsional Strain | ~9 | acs.org |

| Total Ring Strain | ~28 | acs.org |

The substitution pattern of this compound results in chirality. The carbon atom of the cyclopropyl ring directly attached to the urea nitrogen (C1) is a stereocenter, as it is bonded to four different groups: the urea nitrogen, a hydrogen atom, and two other ring carbons (C2 and C3).

This gives rise to two non-superimposable mirror images, or enantiomers:

(R)-3-Amino-1-cyclopropylurea

(S)-3-Amino-1-cyclopropylurea

The presence of this chiral center is significant, as enantiomers can exhibit different biological activities and interactions. The development of chemoenzymatic strategies allows for the stereoselective synthesis of such chiral cyclopropane-containing molecules, which are valued as pharmacophores in drug discovery. google.comnih.gov

Hydrogen Bonding Capabilities and Donor-Acceptor Interactions

The urea and amino functionalities endow this compound with a robust capacity for forming hydrogen bonds, which are critical in dictating its solid-state structure and interactions with biological targets. nih.gov The molecule possesses multiple hydrogen bond donor and acceptor sites.

Hydrogen Bond Donors: The molecule has four N-H protons—one on the cyclopropyl-substituted nitrogen (N1), one on the adjacent nitrogen (N2), and two on the terminal amino group (N3)—that can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen is a strong hydrogen bond acceptor. Additionally, the lone pairs on the nitrogen atoms, particularly the terminal amino nitrogen, can also accept hydrogen bonds. ed.ac.uk

These sites allow for a variety of intermolecular hydrogen bonding patterns. A common motif for urea derivatives is the formation of self-complementary dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds, creating a stable cyclic arrangement. nih.gov The terminal amino group adds further possibilities for creating extended hydrogen-bonded networks in the solid state.

Table 2: Hydrogen Bonding Sites in this compound

| Site | Type | Description |

|---|---|---|

| C=O | Acceptor | Carbonyl oxygen |

| N1-H | Donor | Amide proton adjacent to cyclopropyl group |

| N2-H | Donor | Amide proton adjacent to amino group |

| -NH₂ | Donor | Two protons on the terminal amino group |

| -NH₂ | Acceptor | Lone pair on the terminal amino nitrogen |

Tautomerism and Isomerism of this compound

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.org Urea and its derivatives can exhibit a specific type of prototropic tautomerism known as amide-imidic acid tautomerism. wikipedia.org

For this compound, the primary tautomeric equilibrium is between the amide form (the urea itself) and its imidic acid (or iminol) form. This involves the migration of a proton from one of the urea nitrogens to the carbonyl oxygen.

Amide Form <=> Iminic Acid Form

Cyclopropyl-NH-C(=O)-NH-NH₂ <=> Cyclopropyl-N=C(-OH)-NH-NH₂

The equilibrium generally favors the amide form. However, the stability of the imidic acid tautomer can be influenced by factors such as solvent and substitution. mdpi.com The formation of the imidic acid tautomer introduces a C=N double bond, which can lead to geometric (E/Z) isomerism based on the arrangement of substituents around this bond. The existence of these various tautomeric and isomeric forms contributes to the chemical complexity of the compound. google.com

Structure Activity Relationship Sar Studies

Systematic Derivatization of the Amino Group

The amino group of 3-amino-1-cyclopropylurea serves as a key point for structural modifications, allowing for the introduction of a wide array of substituents that can significantly impact the compound's interaction with its biological target.

The substitution of the amino group with various aliphatic and aromatic moieties has been a central strategy in the optimization of cyclopropylurea-based compounds, particularly in the context of soluble epoxide hydrolase (sEH) inhibitors. The nature of these substituents plays a crucial role in determining the inhibitory potency.

Generally, the introduction of bulky and lipophilic groups is favorable for activity. For instance, in a series of urea-based sEH inhibitors, replacing a smaller alkyl group with a more substantial one, such as an adamantyl group, has been shown to enhance inhibitory activity. This is attributed to the larger group making more extensive van der Waals contacts within the hydrophobic pocket of the enzyme's active site.

Aromatic substitutions also profoundly influence activity. The electronic properties and substitution patterns of the aromatic ring are critical. For example, the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring can lead to a significant increase in potency. This effect is often position-dependent, with para-substitution generally being more favorable than ortho- or meta-substitution. The table below summarizes the impact of various aliphatic and aromatic substitutions on the inhibitory activity of urea (B33335) derivatives, which can be extrapolated to analogs of this compound.

| Substituent (R) | General Effect on Activity | Rationale |

| Small Alkyl (e.g., methyl, ethyl) | Moderate | Provides a baseline level of interaction. |

| Bulky Alkyl (e.g., adamantyl, tert-butyl) | Increased | Enhances van der Waals interactions in hydrophobic pockets. |

| Unsubstituted Phenyl | Moderate to Good | Provides a scaffold for further functionalization. |

| Phenyl with Electron-Withdrawing Groups (e.g., -Cl, -CF₃) | Increased | Can enhance binding affinity through specific interactions. |

| Phenyl with Electron-Donating Groups (e.g., -OCH₃) | Variable | Effect depends on the specific target and binding pocket. |

This table presents generalized trends observed in SAR studies of urea-based inhibitors and may not be universally applicable to all targets.

The incorporation of heterocyclic rings in place of simple aliphatic or aromatic substituents offers a powerful strategy to modulate the physicochemical properties and biological activity of this compound analogs. Heterocycles can introduce additional hydrogen bond donors and acceptors, alter the polarity and solubility of the molecule, and provide specific interactions with the target protein.

| Heterocyclic Ring | Potential Contribution to Activity | Example Application |

| Pyrazole | Hydrogen bond acceptor capabilities, aromatic stacking. | Dual COX-2/sEH inhibitors. acs.org |

| Pyridine | Can act as a hydrogen bond acceptor; can be substituted to modulate basicity. | Various enzyme inhibitors. |

| Piperidine | Introduces a basic center; can be used to improve solubility and pharmacokinetic properties. | Conformationally restricted sEH inhibitors. nih.gov |

| Morpholine | Improves polarity and aqueous solubility. | Drug candidates targeting various enzymes. |

This table provides examples of how heterocyclic rings can be utilized in drug design and their potential effects.

Modifications to the Cyclopropyl (B3062369) Ring

The cyclopropyl ring is a unique structural feature that imparts specific conformational constraints and physicochemical properties to the molecule. Modifications to this ring can have a profound impact on biological activity.

The introduction of substituents onto the cyclopropyl ring can influence the molecule's orientation within the binding pocket and create new interactions with the target. The small, rigid nature of the cyclopropyl ring allows for precise positioning of these substituents.

In a study of cyclopropyl urea derivatives as sEH inhibitors, it was found that substitution on the cyclopropyl ring could significantly enhance potency. For instance, a diphenyl-substituted cyclopropyl moiety demonstrated good sEH inhibitory activity. rcsb.org This suggests that the substituents on the cyclopropyl ring can occupy additional pockets within the enzyme's active site, leading to stronger binding. The stereochemistry of the substituents is also a critical factor, as different stereoisomers can exhibit vastly different biological activities.

The cyclopropyl group is often considered a bioisostere of other small chemical groups, such as a vinyl group, an isopropyl group, or even a phenyl ring in some contexts. nih.gov Altering the ring size from a cyclopropyl to a cyclobutyl or a larger cycloalkane can significantly change the conformational properties of the molecule.

Increasing the ring size to a cyclobutyl or cyclopentyl group can provide more conformational flexibility, which may be advantageous or detrimental depending on the specific target. While a larger ring might allow for better adaptation to the binding site, it can also lead to a loss of the specific, favorable conformation enforced by the cyclopropyl ring. The unique electronic properties of the cyclopropyl ring, which has some degree of π-character, are also lost upon moving to larger, less strained rings. The choice of ring size is therefore a critical parameter in the design of analogs and is often explored to optimize binding affinity.

| Ring System | Key Properties | Potential Impact on Activity |

| Cyclopropyl | Rigid, strained, partial π-character. | Enforces a specific conformation, can act as a phenyl mimic. nih.gov |

| Cyclobutyl | Less strained than cyclopropyl, more flexible. | May allow for different binding modes, potential loss of specific interactions. |

| Oxetane | Introduces a polar oxygen atom. | Can improve solubility and form hydrogen bonds. |

| Azetidine | Introduces a basic nitrogen atom. | Can improve solubility and form ionic interactions. |

This table compares the properties of different small ring systems that can be considered as alternatives to the cyclopropyl group.

Elucidating the Role of the Urea Moiety in Ligand-Target Interactions

The urea functionality (-NH-CO-NH-) is a cornerstone of the molecular recognition of many biologically active compounds, including derivatives of this compound. Its importance stems from its ability to act as both a hydrogen bond donor and acceptor, allowing it to form multiple, stable hydrogen bonds with receptor targets. nih.govresearchgate.net

In the context of sEH inhibitors, the urea moiety is considered a key pharmacophore. researchgate.net It forms crucial hydrogen bonds with amino acid residues in the catalytic pocket of the enzyme. Specifically, the carbonyl oxygen of the urea can act as a hydrogen bond acceptor, while the two N-H groups can act as hydrogen bond donors. X-ray crystallography studies of sEH in complex with urea-based inhibitors have revealed that these hydrogen bonds often involve key residues such as tyrosine and aspartate. researchgate.net These interactions anchor the inhibitor in the active site, contributing significantly to its potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For cyclopropylurea derivatives, QSAR studies have been instrumental in identifying the key physicochemical and structural properties that drive their activity.

A typical QSAR model for a series of cyclopropylurea derivatives might take the form of a linear equation:

Biological Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where the descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological indices.

A hypothetical QSAR study on a series of analogs of this compound could involve the systematic variation of substituents and the correlation of their properties with a measured biological endpoint. The data from such a study could be presented in a table similar to the one below:

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound | R1-Group | R2-Group | LogP | Molecular Weight | Biological Activity (IC₅₀, µM) |

| Analog 1 | H | H | 1.2 | 115.15 | 10.5 |

| Analog 2 | CH₃ | H | 1.7 | 129.18 | 8.2 |

| Analog 3 | H | CH₃ | 1.6 | 129.18 | 9.1 |

| Analog 4 | Cl | H | 1.9 | 149.59 | 5.7 |

| Analog 5 | F | H | 1.4 | 133.14 | 7.9 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Such a QSAR model would allow for the prediction of the activity of new, unsynthesized analogs and guide the design of more potent compounds.

Pharmacophore Identification and Mapping

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore modeling is a powerful tool in drug discovery for identifying novel compounds with the potential for similar biological activity.

For the cyclopropylurea class of compounds, a general pharmacophore model can be hypothesized based on the common structural features of active derivatives. Key pharmacophoric features for a cyclopropylurea derivative would likely include:

Hydrogen Bond Donors (HBD): The N-H groups of the urea moiety are excellent hydrogen bond donors. In the case of this compound, the primary amino group provides an additional HBD feature.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the urea group is a strong hydrogen bond acceptor.

Hydrophobic Feature (HY): The cyclopropyl ring provides a distinct hydrophobic feature that can fit into a corresponding hydrophobic pocket of a target protein.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Group | Role in Binding |

| Hydrogen Bond Donor | -NH₂ | Interaction with electronegative atoms |

| Hydrogen Bond Donor | -NH- (urea) | Interaction with electronegative atoms |

| Hydrogen Bond Acceptor | C=O (urea) | Interaction with electropositive atoms |

| Hydrophobic | Cyclopropyl ring | Van der Waals interactions |

A pharmacophore model for a series of cyclopropylurea inhibitors of a specific enzyme, for instance, soluble epoxide hydrolase, might reveal a more detailed spatial arrangement of these features. researchgate.net Structure-activity relationship studies on such inhibitors suggest that the urea moiety acts as a primary pharmacophore, forming key hydrogen bonding interactions with amino acid residues like tyrosine and aspartate in the catalytic pocket of the enzyme. researchgate.net

The identification and mapping of the pharmacophore for this compound and its analogs would be a crucial step in understanding their mechanism of action and in the rational design of new, more effective therapeutic agents. This process typically involves aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity.

Mechanistic Investigations of Biological Activities in Vitro and Molecular Level

Enzyme Inhibition Profiles

Derivatives incorporating the 3-amino-1-cyclopropylurea moiety have demonstrated significant inhibitory activity against several key enzyme systems implicated in various physiological and pathological processes.

Kinase Activity Modulation

The cyclopropylurea structure is a recognized component in the design of potent kinase inhibitors, which target signaling pathways crucial for cell growth and proliferation.

MEK/ERK Pathway and c-Raf: The Ras/Raf/MEK/ERK pathway is a critical signaling cascade in oncology. Compounds containing the cyclopropylurea moiety have been identified as inhibitors of this pathway. google.comgoogleapis.com For instance, the diaryl urea (B33335) compound 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide, which contains the core structure, is known to target the RAF/MEK/ERK pathway. googleapis.comendpts.com Another example, ZLF-095, a derivative featuring a 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (B1322968) component, effectively suppresses the phosphorylation of VEGFR2 and its downstream signaling proteins, including ERK. nih.gov This highlights the role of the cyclopropylurea group in the development of second-generation Raf kinase inhibitors. uzh.ch

KIT1: Lenvatinib, a multi-kinase inhibitor containing a cyclopropylurea group, is known to inhibit the kinase activity of KIT, among other targets like VEGFRs, FGFRs, and RET. nih.gov The structural framework of such inhibitors often involves N-phenyl-N'-{4-[(quinoline-4-yl)oxy]phenyl}urea, where the cyclopropylurea portion plays a crucial role in its binding and inhibitory function.

Soluble Epoxide Hydrolase (sEH) Inhibition

The urea scaffold is a privileged structure for interacting with key amino acid residues (Asp335, Tyr466, and Tyr383) in the active site of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain. nih.gov The introduction of a cyclopropylurea moiety into various molecular frameworks, such as in derivatives of glycyrrhetinic acid, has been explored to enhance sEH inhibitory activity. nih.govacs.org This modification is a strategy employed in the development of potent sEH inhibitors for various conditions. nih.govgoogle.comgoogle.com

Dihydrofolate Reductase (DHFR) Inhibition

While direct and extensive data on this compound as a primary inhibitor of Dihydrofolate Reductase (DHFR) is not prevalent in the reviewed literature, the urea functional group is a common feature in various enzyme inhibitors. The specific contribution of the cyclopropylurea moiety to DHFR inhibition requires further targeted investigation.

Other Enzyme Systems

The versatility of the cyclopropylurea scaffold is evident in its interaction with other diverse enzyme systems.

Catalase: There is no significant evidence from the provided search results to suggest that this compound derivatives are prominent inhibitors or modulators of catalase activity.

Methionine Aminopeptidase-2 (MetAP-2): The structure of human methionine aminopeptidase-2 has been studied in complex with inhibitors. endpts.comjustia.comgoogleapis.com While these studies provide context for enzyme inhibition, direct data linking the this compound moiety to significant MetAP-2 inhibition is not specified in the search results.

Histidine Biosynthesis Enzymes: The search results did not yield specific information regarding the inhibitory activity of this compound derivatives on histidine biosynthesis enzymes.

Receptor Binding and Ligand Activity

Beyond enzyme inhibition, derivatives of this compound have also been investigated for their ability to bind to and modulate the activity of cell surface receptors.

Neuropeptide Y Receptor Interactions

Neuropeptide Y (NPY) and its receptors (Y1, Y2, Y4, Y5, and y6) are distributed throughout the central and peripheral nervous systems and are implicated in a wide array of physiological processes, including feeding behavior, emotional regulation, and cardiovascular function. nih.gov The NPY receptor family consists of G-protein coupled receptors (GPCRs) that are activated by endogenous peptides like NPY, peptide YY (PYY), and pancreatic polypeptide (PP). guidetopharmacology.org Ligands for these receptors can produce varied effects; for instance, Y1 receptor agonists have been shown to induce antidepressant-like effects in mice, while Y2 receptor activation is associated with anticonvulsant properties. nih.gov In pain modulation, NPY plays a role in antinociception, which is mediated by the Y1 receptor in the nucleus raphe magnus of rats. nih.gov While extensive research exists on various ligands for NPY receptors, direct studies detailing the interaction of this compound with any of the NPY receptor subtypes are not prominent in the reviewed literature.

GnRH Receptor Modulation

The Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR), a member of the rhodopsin-like GPCR family, is a critical component of the reproductive axis. nih.gov It is primarily located on gonadotropes in the anterior pituitary, where its activation by GnRH stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov This signaling is essential for gametogenesis and steroidogenesis. nih.gov Beyond its central role in reproduction, recent studies indicate that GnRH and its receptor are also expressed in peripheral nociceptors, the neurons that transmit pain signals. nih.gov Peripheral administration of GnRH or its analogs can exacerbate mechanical pain, suggesting a role for this system in neurohormonal pain modulation. nih.gov The clinical use of GnRH analogs includes both stimulation for infertility treatment and blockade or desensitization for treating hormone-dependent cancers. nih.gov However, specific research data on the modulatory activity of this compound at the GnRH receptor is not detailed in the available scientific literature.

Cellular Pathway Perturbations

Anti-proliferative Mechanisms in Cellular Models

Derivatives containing amino acid and urea moieties have demonstrated significant anti-proliferative activity in various cancer cell models. For example, amino acid hydroxyurea (B1673989) derivatives have shown concentration-dependent inhibitory effects on the growth of the metastatic colon cancer cell line SW620. nih.gov One such derivative, BOU (a d-phenylglycine derivative), exerted a cytotoxic effect with an IC50 value of 17.0 μM, while another, MHCU (an l-phenylalanine (B559525) derivative), acted as an anti-proliferative agent with an IC50 of 67.1 μM. nih.gov Mechanistic studies revealed that these compounds can induce cell cycle perturbations and apoptosis, with proteomic analyses pointing towards zinc-dependent histone deacetylases (HDACs) as potential molecular targets responsible for the observed anti-proliferative effects. nih.gov

Similarly, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides exhibited noteworthy anti-proliferative activity against a panel of 60 human cancer cell lines. nih.gov The most potent compounds in this series were capable of inhibiting the growth of multiple neoplastic cell lines at sub-micromolar concentrations, achieving an IC50 as low as 0.0153 μM in SR leukemia cells. nih.gov The mechanism for these compounds involves inducing a block in the G0-G1 phase of the cell cycle, which was associated with an increased ratio of underphosphorylated (active) to total retinoblastoma protein (pRb). nih.gov

| Compound | Cell Line | Activity Type | IC50 Value (µM) | Observed Mechanism | Source |

|---|---|---|---|---|---|

| BOU (d-phenylglycine hydroxyurea derivative) | SW620 (Metastatic Colon Cancer) | Cytotoxic | 17.0 | Cell cycle perturbation, Apoptosis, Potential HDAC inhibition | nih.gov |

| MHCU (l-phenylalanine hydroxyurea derivative) | SW620 (Metastatic Colon Cancer) | Anti-proliferative | 67.1 | Cell cycle perturbation, Apoptosis | nih.gov |

| 3-amino-1H-indazole-1-carboxamide (10d,e) | SR (Leukemia) | Anti-proliferative | 0.0153 | G0-G1 cell cycle block, Increased underphosphorylated pRb | nih.gov |

Antimicrobial Mechanisms of Action

Amino acid derivatives are recognized as vital synthons in the development of new antimicrobial agents. mdpi.com The antimicrobial mechanisms of such compounds, particularly cationic and amphipathic structures like many antimicrobial peptides (AMPs), are often directed at the bacterial cell membrane. mdpi.comnih.gov A primary mechanism involves the disruption of the bacterial membrane's integrity, which is negatively charged, leading to cell death. mdpi.com This interaction is facilitated by the compound's physicochemical properties, including its charge, hydrophobicity, and structure. mdpi.com

Other identified antimicrobial mechanisms that could be relevant to amino-urea based structures include:

Bacterial Cell Wall Disruption: Some AMPs induce the release of cell wall lyases, which then hydrolyze the peptidoglycan layer, ultimately causing bacterial lysis. nih.gov

Protein Secretion Dysregulation: The disruption of protein secretion pathways is another potential target.

Signal Peptidase Targeting: Inhibition of signal peptidases, which are crucial for processing proteins for secretion, can halt bacterial growth.

Inhibition of Protein Folding: Certain short proline-rich AMPs can penetrate the bacterial cell and interact with intracellular targets, such as the DnaK heat shock protein, thereby inhibiting chaperone-assisted protein folding. nih.gov

The presence of an aromatic ring in N-aryl amino acids has been shown to enhance antibacterial activity compared to standard drugs that lack this feature. mdpi.com

Neuroprotective Effects (e.g., oxidative stress modulation)

While direct studies on this compound are limited, research on the structurally related compound 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride demonstrates significant neuroprotective effects against oxidative stress, a key factor in ischemic brain damage. nih.govnih.gov Oxidative stress in the brain is characterized by an overabundance of reactive oxygen species (ROS) and a weakened antioxidant defense system. researchgate.net

Pretreatment with 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride was shown to protect primary cultured cortical astrocytes from hydrogen peroxide (H₂O₂)-induced damage. nih.gov The neuroprotective mechanism involves the modulation of the cellular oxidation-reduction system. nih.gov Specifically, the compound attenuated the reduction in cell survival caused by H₂O₂ and countered the increase in ROS levels and malondialdehyde (MDA) content, a marker of lipid peroxidation. nih.govmdpi.com Furthermore, it bolstered the brain's antioxidant capacity by increasing the activity of key antioxidant enzymes. nih.govnih.gov

| Biomarker | Effect of Ischemia/Oxidative Stress | Effect of Compound Treatment | Mechanism | Source |

|---|---|---|---|---|

| Superoxide (B77818) Dismutase (SOD) | Decreased Activity | Increased Activity | Enhances dismutation of superoxide radicals to H₂O₂. | nih.govnih.gov |

| Catalase | Decreased Activity | Increased Activity | Promotes decomposition of H₂O₂ into water and oxygen. | nih.govnih.gov |

| Glutathione Peroxidase (GSH-Px) | Decreased Activity | Increased Activity | Reduces hydrogen peroxide and lipid peroxides. | nih.govnih.gov |

| Reactive Oxygen Species (ROS) | Increased Levels | Reduced Levels | Decreases overall oxidative burden. | nih.gov |

| Malondialdehyde (MDA) | Increased Content | Reduced Content | Inhibits lipid peroxidation. | nih.gov |

| Nitric Oxide (NO) | Increased Production | Decreased Production | Reduces formation of damaging peroxynitrite. | nih.gov |

This evidence suggests that compounds with similar structural motifs may offer neuroprotection by mitigating oxidative damage through the enhancement of endogenous antioxidant defenses. nih.govnih.gov

Molecular Target Identification and Validation Approaches

The process of identifying the specific molecular targets of a compound is crucial for understanding its therapeutic effects and potential side effects. For novel compounds like this compound, a multi-pronged approach is often necessary, combining computational methods with experimental techniques to pinpoint and confirm its biological partners.

Affinity Proteomics and Chemical Probes

Affinity proteomics stands as a powerful strategy for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. This technique typically involves the use of a chemical probe, which is a modified version of the compound of interest—in this case, this compound.

To create a chemical probe, the core structure of this compound would be synthesized with a reactive group and a reporter tag. The reactive group is designed to form a covalent bond with the target protein upon interaction, while the reporter tag, such as biotin (B1667282) or a fluorescent dye, allows for the subsequent isolation and identification of the protein-probe complex.

Table 1: Components of a Hypothetical Chemical Probe for this compound

| Component | Function | Example |

| Recognition Moiety | The core structure that binds to the target protein. | This compound |

| Reactive Group | Forms a covalent bond with the target protein. | Photo-activatable groups (e.g., diazirine) or electrophilic warheads |

| Linker | A chemical chain connecting the recognition moiety to the reporter tag, minimizing steric hindrance. | Polyethylene glycol (PEG) or alkyl chains |

| Reporter Tag | Enables detection and purification of the probe-target complex. | Biotin, Fluorescent Dyes (e.g., fluorescein) |

Once the chemical probe is synthesized, it is incubated with the biological sample. After the binding and covalent linkage occur, the tagged protein complexes are enriched from the mixture using affinity purification methods (e.g., streptavidin beads for biotin-tagged probes). The captured proteins are then identified using techniques like mass spectrometry, providing a list of potential molecular targets for this compound.

Biochemical and Cellular Assays

Following the identification of potential targets through affinity proteomics, the next critical step is to validate these interactions and understand their functional consequences. This is achieved through a variety of biochemical and cellular assays.

Biochemical assays are performed in a controlled, cell-free environment to confirm the direct interaction between this compound and the putative target protein. These assays can measure changes in the protein's activity, its binding affinity for the compound, or conformational changes upon binding.

Table 2: Examples of Biochemical Assays for Target Validation

| Assay Type | Principle | Information Gained |

| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of an enzyme target. | Determination of IC50/Ki values, mechanism of inhibition. |

| Surface Plasmon Resonance (SPR) | Monitors the binding of the compound to a target protein immobilized on a sensor chip in real-time. | Quantitative data on binding affinity (KD), association, and dissociation rates. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein. | Thermodynamic parameters of binding, including affinity (KD) and stoichiometry. |

Cellular assays are then employed to confirm that the interaction observed in biochemical assays is relevant in a living system. These assays assess the effect of this compound on cellular processes that are regulated by the identified target.

Table 3: Examples of Cellular Assays for Target Validation

| Assay Type | Principle | Information Gained |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein in the presence of the compound. | Confirmation of target engagement within intact cells. |

| Reporter Gene Assay | Measures the effect of the compound on the activity of a signaling pathway downstream of the target. | Functional consequence of target modulation in a cellular context. |

| Phenotypic Assays | Observes changes in cell behavior (e.g., proliferation, apoptosis, migration) in response to the compound. | Links target engagement to a specific cellular outcome. |

Through the systematic application of these molecular target identification and validation approaches, researchers can build a comprehensive understanding of how this compound exerts its biological effects, paving the way for its potential development as a therapeutic agent.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical calculations are used to determine the electronic structure and energy of a molecule. These methods provide a detailed picture of electron distribution and orbital energies, which govern the molecule's reactivity and physical properties.

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For 3-Amino-1-cyclopropylurea, with its flexible amino and urea (B33335) groups attached to a rigid cyclopropyl (B3062369) ring, multiple low-energy conformations are possible.

Density Functional Theory (DFT) is a robust quantum mechanical method used for this purpose. A typical DFT study would involve:

Potential Energy Surface Scan: Systematically rotating the rotatable bonds of the molecule (e.g., the C-N bonds) to map the potential energy surface.

Geometry Optimization: Starting from various initial geometries, the calculations would find the local energy minima, which correspond to stable conformers.

Relative Energies: The energies of these optimized conformers would be calculated to determine their relative stability. The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in the gas phase.

This analysis would reveal how the amine, urea, and cyclopropyl moieties orient themselves to minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org

HOMO: The HOMO is the orbital with the highest energy that contains electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile.

LUMO: The LUMO is the orbital with the lowest energy that is empty of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. numberanalytics.com

For this compound, a QM calculation would determine the energies and spatial distributions of these orbitals. The analysis would likely show the HOMO localized on the electron-rich nitrogen atoms of the amino and urea groups, while the LUMO might be distributed across the carbonyl group of the urea moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. wikipedia.orgnumberanalytics.com A smaller gap suggests higher reactivity. These calculations are vital for understanding how this compound would interact with other chemical species. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to structure-based drug design.

If this compound were being investigated as a potential drug candidate, molecular docking would be used to predict how it binds to its target protein. The simulation would:

Place the this compound molecule into the binding site of a target protein of known three-dimensional structure.

Sample a wide range of possible conformations and orientations of the ligand within the binding site.

Score these poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results would yield a predicted binding mode, showing the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. The calculated binding affinity provides an estimate of the ligand's potency.

To assess the quality of a potential drug candidate beyond simple potency, medicinal chemists use various efficiency metrics.

Ligand Efficiency (LE): This metric relates the binding energy of a compound to its size (typically the number of non-hydrogen atoms). It is calculated as the binding free energy divided by the number of heavy atoms. LE helps identify compounds that achieve high affinity with a relatively small number of atoms, which is often a desirable trait in lead optimization. nih.gov

Lipophilic Efficiency (LiPE or LLE): This metric connects potency to lipophilicity (measured or calculated as logP). It is typically calculated as pIC50 (the negative logarithm of the half-maximal inhibitory concentration) minus logP. A high LiPE value is favorable, as it suggests that the compound's binding affinity is not solely dependent on being greasy, which can lead to poor solubility and non-specific binding. nih.gov

For this compound, these values would be calculated using its predicted binding affinity and its computed logP. These metrics would allow for a comparison of its "quality" as a ligand against other compounds being studied for the same target.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. youtube.com An MD simulation of this compound, either in solution or bound to a protein, would offer insights that static models cannot. nih.gov

If a promising binding mode was predicted by molecular docking, an MD simulation of the protein-ligand complex would be the next step. This simulation would:

Place the docked complex in a simulated aqueous environment.

Calculate the forces on all atoms and solve Newton's equations of motion to track their movements over a set period (from nanoseconds to microseconds).

Analyze the resulting trajectory to assess the stability of the binding pose.

Key analyses of the MD trajectory include calculating the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stable in the binding pocket and monitoring the specific protein-ligand interactions (like hydrogen bonds) over time. nih.govnih.gov This provides a more realistic and rigorous validation of the docking results by accounting for the flexibility of both the ligand and the protein. nih.gov

In Silico ADME Prediction and Optimization Strategies

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADME prediction tools offer a rapid and cost-effective way to evaluate the drug-likeness of a compound in the early stages of development. researchgate.net

The predicted ADME properties for this compound, based on general principles and data from related urea derivatives, are summarized in the table below. It is important to note that these are hypothetical values and would require experimental validation.

| Property | Predicted Value/Range | Significance |

| Molecular Weight ( g/mol ) | ~127.15 | Low molecular weight is generally favorable for absorption. |

| LogP (Octanol/Water Partition Coefficient) | 0.5 - 1.5 | Indicates moderate lipophilicity, which is often a good balance for solubility and permeability. |

| Hydrogen Bond Donors | 3 | The number of hydrogen bond donors influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 2 | The number of hydrogen bond acceptors affects solubility and binding interactions. |

| Polar Surface Area (Ų) | ~70-80 | A key descriptor for predicting cell permeability and blood-brain barrier penetration. |

| Lipinski's Rule of Five | Compliant | Suggests good potential for oral bioavailability. |

| Oral Bioavailability Score | Good | Based on a combination of physicochemical properties. |

Studies on other urea-containing compounds, such as benzimidazole-urea derivatives, have utilized tools like the PreADMET server to estimate ADME properties and have shown that many of these compounds obey Lipinski's rule, indicating their potential as orally active molecules. neliti.com Similarly, in silico ADME profiling of pyrrolo[2,3-d]pyrimidine urea derivatives has helped in identifying lead compounds with favorable pharmacokinetic and safety profiles. afjbs.com

Optimization Strategies: If the predicted ADME properties of this compound were found to be suboptimal, several computational and medicinal chemistry strategies could be employed for its optimization:

Modulating Lipophilicity: If the compound is too lipophilic, leading to poor solubility, polar functional groups could be introduced. Conversely, if it is too polar, resulting in poor permeability, lipophilic moieties could be added.

Reducing Metabolic Liability: Computational tools can predict potential sites of metabolism by cytochrome P450 enzymes. These metabolically labile sites can then be blocked by introducing chemically inert groups, such as fluorine atoms.

Improving Permeability: The permeability can be fine-tuned by modifying the number of hydrogen bond donors and acceptors and the polar surface area. For example, intramolecular hydrogen bonding can be introduced to mask polar groups and improve membrane permeability. Research on PD-1/PD-L1 inhibitors with a cyclopropyl linkage has shown that optimized compounds can achieve favorable metabolic stability and oral bioavailability. acs.org

Virtual Screening for Analogues and Scaffold Exploration

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to discover analogues of this compound with improved potency or pharmacokinetic properties, or to explore new chemical scaffolds with similar biological activity.

Pharmacophore-Based Virtual Screening: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. A hypothetical pharmacophore model for this compound could be generated based on its key features: a hydrogen bond donor (amino group), a hydrogen bond donor/acceptor system (urea), and a hydrophobic feature (cyclopropyl ring).

This pharmacophore model could then be used to screen large compound databases (e.g., ZINC, ChemBridge) to identify molecules that match the pharmacophoric features. biorxiv.org The identified hits would then be subjected to further filtering based on drug-likeness criteria and molecular docking to prioritize them for experimental testing. This approach has been successfully used to identify novel urease inhibitors. nih.govnih.gov

Scaffold Hopping: Scaffold hopping aims to identify new molecular backbones that can serve as alternatives to the original scaffold while maintaining the key binding interactions. For this compound, the cyclopropylurea core could be replaced with other small, rigid ring systems or different linkers that maintain the correct spatial orientation of the key functional groups. This can lead to the discovery of novel chemical series with improved properties, such as better synthetic accessibility or intellectual property novelty.

Potential Applications in Chemical Biology and Advanced Research

Development of Chemical Probes for Target Elucidation

Chemical probes are essential tools in chemical biology for identifying and validating novel drug targets. The structure of 3-Amino-1-cyclopropylurea provides a foundational scaffold that could be elaborated into such probes. A chemical probe requires a reactive or reporter group to enable detection of its binding to a biological target. The terminal amino group of this compound is a key handle for chemical modification. It could be functionalized with reporter tags such as fluorophores, biotin (B1667282) for affinity purification, or photo-affinity labels for covalent cross-linking to target proteins.

The general workflow for utilizing a derivative of this compound as a chemical probe would involve:

Synthesis of a Probe Library: A series of derivatives would be synthesized where the amino group is conjugated to different reporter molecules.

Cellular or Lysate Screening: The probe library would be screened in a relevant biological system (e.g., cancer cell lines, tissue lysates) to identify potential binding partners.

Target Identification: Proteins that interact with the probe would be isolated using the reporter tag (e.g., streptavidin beads for a biotinylated probe) and identified via mass spectrometry.

Validation: The interaction between the original compound (this compound) and the identified target would be validated through independent biochemical or cellular assays.

While no specific chemical probes derived from this compound have been reported, the principles of probe development are well-established for other small molecules containing similar functional groups.

Lead Generation and Optimization for Preclinical Research

In drug discovery, lead generation involves identifying compounds that show promising biological activity against a specific target. The cyclopropyl (B3062369) and urea (B33335) groups in this compound are features found in numerous clinically successful drugs. The cyclopropyl ring, in particular, is a "bioisostere" for other groups and can confer favorable pharmacological properties. acs.orgnih.govresearchgate.net

The potential of this compound as a starting point for lead generation can be attributed to several factors:

Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of a compound. acs.orgnih.govresearchgate.net

Potency Enhancement: The rigid structure of the cyclopropyl ring can help to lock the molecule in a bioactive conformation, leading to enhanced binding affinity for its target. acs.orgnih.govresearchgate.net

Improved Permeability: The lipophilic nature of the cyclopropyl group can enhance a molecule's ability to cross cell membranes. acs.orgnih.govresearchgate.net

Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor and acceptor, which can facilitate strong interactions with protein targets. nih.govacs.org

A hypothetical lead optimization campaign starting from this compound would involve systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. This would entail creating a library of analogs with substitutions on the cyclopropyl ring or modifications of the urea and amino groups.

Table 1: Potential Contributions of Structural Moieties in this compound to Preclinical Development

| Structural Moiety | Potential Contribution in Preclinical Research | Reference |

|---|---|---|

| Cyclopropyl Ring | Enhanced Potency, Increased Metabolic Stability, Improved Brain Permeability, Reduced Off-Target Effects | acs.orgnih.govresearchgate.net |

| Urea Group | Forms key hydrogen bond interactions with target proteins, contributes to structural rigidity | nih.govacs.org |

Exploration as a Scaffold for Multi-Target Ligands

Multi-target ligands, or "polypharmacology," is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The idea is to design a single molecule that can modulate multiple biological targets simultaneously. The scaffold of this compound, with its distinct functional groups, offers multiple points for diversification, making it a candidate for the development of multi-target ligands.

For instance, the terminal amino group could be functionalized with a pharmacophore known to target one class of enzymes (e.g., kinases), while another part of the molecule could be modified to interact with a different target. The compact nature of the cyclopropyl-urea core could serve as a central scaffold to orient these different pharmacophoric elements in the correct spatial arrangement to engage with two or more distinct binding sites.

Contribution to Understanding Fundamental Biological Processes

While direct research is lacking, the structural components of this compound are relevant to fundamental biological processes. For example, urea derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. nih.govacs.org A focused research program on this compound and its analogs could potentially uncover novel interactions with proteins involved in key cellular pathways.

The study of how the cyclopropyl group influences the biological activity of a simple scaffold like an amino-urea could provide valuable structure-activity relationship (SAR) data. This information would be beneficial for the broader medicinal chemistry community in designing future generations of therapeutic agents. For example, understanding how the conformational constraint imposed by the cyclopropyl ring affects binding to different classes of proteins could inform the design of more selective inhibitors.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the exploration of 3-Amino-1-cyclopropylurea. assaygenie.com These computational tools can accelerate the drug discovery process, from initial hit identification to lead optimization.

De Novo Design and Library Generation: Generative AI models can design novel derivatives of this compound with optimized properties. By learning the chemical rules and grammar from vast molecular databases, these algorithms can propose structures that are synthetically feasible and possess desirable pharmacokinetic profiles. nih.gov This approach allows for the exploration of a much larger chemical space than traditional methods.

Predictive Modeling: ML models can be trained on existing data for urea- and cyclopropyl-containing compounds to predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new this compound analogs. nih.gov For instance, models could predict the binding affinity of derivatives for specific protein targets or their potential for off-target effects. This predictive capability can help prioritize which compounds to synthesize and test, saving time and resources.

Table 1: AI/ML Strategies for this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Models | Design of novel virtual libraries based on the this compound scaffold. | Rapid expansion of chemical diversity and identification of novel candidates. |

| Predictive Toxicology | In silico prediction of potential adverse effects and toxicity profiles. | Early de-risking of drug candidates and reduction of animal testing. |

| QSAR Modeling | Development of Quantitative Structure-Activity Relationship models to correlate chemical structure with biological activity. | Guidance for rational design and optimization of compound potency and selectivity. |

| Synthesis Prediction | Algorithms to predict viable synthetic routes for novel derivatives. | Overcoming synthetic challenges and improving the efficiency of chemical synthesis. |

Advanced Biophysical Techniques for Ligand-Target Characterization

A critical step in drug development is understanding how a ligand interacts with its biological target. For this compound, a suite of advanced biophysical techniques can provide high-resolution insights into these interactions, guiding structure-based drug design. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics (on- and off-rates) and affinity of the binding between this compound derivatives and a target protein immobilized on a sensor chip. nih.gov This real-time analysis is invaluable for ranking compounds and understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the binding site and conformational changes in both the ligand and the protein upon complex formation. Techniques like Saturation Transfer Difference (STD)-NMR can identify which parts of the ligand are in close contact with the protein, offering a detailed map of the binding epitope.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry). This information is crucial for understanding the driving forces behind binding and for optimizing ligand affinity.

X-ray Crystallography: Obtaining a co-crystal structure of a this compound analog bound to its target protein offers the most detailed three-dimensional view of the interaction. This "snapshot" can reveal the precise orientation of the ligand in the binding pocket and the specific hydrogen bonds, and other non-covalent interactions that contribute to its affinity and selectivity. nih.gov

Exploration of Novel Chemical Reactions for Synthesis

The synthesis of a diverse library of this compound derivatives is essential for exploring its structure-activity relationship. While traditional methods for urea (B33335) synthesis, such as the reaction of an amine with an isocyanate, are well-established, the exploration of novel, more efficient, and greener synthetic methodologies is a key research avenue. nih.gov

Modern Coupling Reactions: The development of novel catalytic systems, for example, using palladium or copper, could enable more efficient C-N bond formation, providing access to a wider range of substituted this compound analogs. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. scientificupdate.com Developing a flow-based synthesis for this compound derivatives could significantly accelerate the production of compound libraries.

Multicomponent Reactions: One-pot multicomponent reactions, where three or more starting materials are combined to form a complex product in a single step, offer a highly efficient way to generate molecular diversity. acs.org Designing a multicomponent reaction that incorporates the this compound scaffold would be a significant advancement.

Development of High-Throughput Screening Methodologies Specific to this compound

To efficiently screen large libraries of this compound derivatives, the development of robust and specific high-throughput screening (HTS) assays is paramount. amerigoscientific.com

Target-Based Screening: If a specific biological target for this compound is identified, HTS assays can be designed to measure the compound's effect on the target's activity. For example, if the target is an enzyme, an assay could measure the inhibition of substrate turnover. nih.gov These assays are often performed in 96-, 384-, or 1536-well plates, allowing for the rapid testing of thousands of compounds. bioassaysys.com

Phenotypic Screening: In cases where the specific target is unknown, phenotypic screening can be employed. This involves testing the compounds on whole cells or even small organisms and measuring a specific phenotypic change, such as cell death in cancer cells or inhibition of bacterial growth. nih.gov

Table 2: Potential HTS Assay Formats for this compound

| Assay Type | Principle | Example Application |

|---|---|---|

| Enzyme Inhibition Assay | Measures the reduction in the catalytic activity of a target enzyme. | Screening for inhibitors of a specific kinase or protease. |

| Cell Viability Assay | Quantifies the number of live cells after treatment with the compound. | Identifying compounds with anti-cancer or antimicrobial activity. |

| Reporter Gene Assay | Measures the expression of a reporter gene that is under the control of a specific signaling pathway. | Determining if compounds modulate a particular cellular pathway. |

| Binding Assay | Detects the direct binding of a compound to its target protein. | Identifying compounds that bind to a target of interest, such as a receptor or ion channel. |

Addressing Untapped Biological Pathways